N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Description

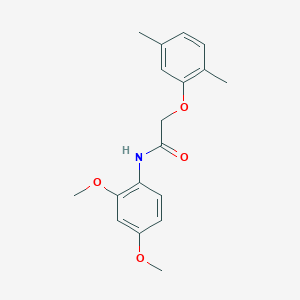

Molecular Formula: C₁₈H₂₁NO₄ Structural Features:

- Aryl groups: A 2,4-dimethoxyphenyl ring (amide-linked) and a 2,5-dimethylphenoxy group (ether-linked).

- Key substituents: Methoxy (-OCH₃) groups at positions 2 and 4 on the phenyl ring, and methyl (-CH₃) groups at positions 2 and 5 on the phenoxy moiety.

- Functional groups: Acetamide backbone with an ether linkage (Figure 1).

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12-5-6-13(2)16(9-12)23-11-18(20)19-15-8-7-14(21-3)10-17(15)22-4/h5-10H,11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNDFSLQSJJDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315712-97-1 | |

| Record name | N-(2,4-DIMETHOXYPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” typically involves the following steps:

Formation of the Acetamide Backbone: This can be achieved by reacting 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethoxyphenyl)acetamide.

Introduction of the Phenoxy Group: The next step involves the reaction of N-(2,4-dimethoxyphenyl)acetamide with 2,5-dimethylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular architectures through various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution. The presence of methoxy and methyl substituents on the phenyl rings enhances its reactivity and functionalization potential.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Acetamide Backbone: Reacting 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine).

- Introduction of the Phenoxy Group: Coupling N-(2,4-dimethoxyphenyl)acetamide with 2,5-dimethylphenol using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Biological Applications

Biochemical Probes and Inhibitors

In biological research, N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been investigated as a biochemical probe or inhibitor. Its structural characteristics suggest potential interactions with specific enzymes or receptors, which could modulate their activity.

Pharmacological Properties

The compound has shown promise in drug development:

- Antitubercular Activity: A related study indicated that compounds with similar structures exhibit potent antitubercular effects against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MIC) as low as 4 μg/mL against resistant strains.

- Anticancer Activity: Compounds resembling this acetamide have been screened for anticancer properties and demonstrated the ability to induce apoptosis in various cancer cell lines at concentrations around 10 μM.

Industrial Applications

Specialty Chemicals Production

In industrial settings, N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide can be used in the production of specialty chemicals or materials with unique properties. Its synthesis can be optimized for large-scale production while adhering to green chemistry principles to minimize environmental impact.

Case Study 1: Antitubercular Activity

A study evaluated various phenoxyacetamides for their antitubercular activity. The lead compound from this series exhibited an MIC of 4 μg/mL against both sensitive and resistant strains of M. tuberculosis, highlighting the potential of this compound class in combating tuberculosis.

Case Study 2: Anticancer Activity

In another screening for anticancer agents, compounds similar to N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide were assessed for their ability to reduce cell viability in cancer cell lines. Results indicated significant cytotoxic effects at low concentrations (10 μM), suggesting a viable pathway for further drug development.

Mechanism of Action

The mechanism of action of “N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” would depend on its specific application. In a pharmacological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical and Pharmaceutical Contexts

Table 1: Key Structural and Functional Comparisons

Impact of Substituent Patterns

Methoxy vs. Chloro Groups :

- Target compound : Methoxy groups enhance solubility (log P ~2.5 predicted) compared to chloro-substituted analogs like WH7 (log P ~3.5) .

- Chloroacetamides (e.g., alachlor): Chlorine atoms increase lipophilicity, favoring herbicidal membrane penetration .

Positional Isomerism :

- The 2,5-dimethylphenoxy group in the target compound vs. 2,4-dimethylphenoxy in CAS 448198-43-4 alters steric hindrance.

Amide Group Planarity :

- highlights that planar amide groups in N-substituted 2-arylacetamides facilitate dimerization via N–H···O hydrogen bonds (R₂²(10) motifs), improving crystallinity and stability . This property is shared with the target compound.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- Aromatic rings : The presence of methoxy groups enhances solubility and may influence biological interactions.

- Acetamide functional group : This moiety is often associated with various pharmacological activities.

The molecular formula for N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is , with a molecular weight of approximately 314.38 g/mol.

Synthesis

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves:

- Formation of the acetamide linkage : This can be achieved through acylation reactions using appropriate reagents.

- Substitution reactions : The introduction of the dimethylphenoxy group is facilitated by electrophilic aromatic substitution methods.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetamides have shown effectiveness against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentration (MIC) values for related compounds range from 4 to 64 μg/mL against M. tuberculosis H37Rv, suggesting potential for N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide in treating tuberculosis .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Compounds in the phenoxyacetamide class have been noted for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays have demonstrated that similar structures can effectively inhibit the growth of breast cancer cells (e.g., MDA-MB-231) .

The biological activity of N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is hypothesized to involve:

- Receptor interaction : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

- Enzyme inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease progression, suggesting a potential mechanism for this compound as well.

Case Study 1: Antitubercular Activity

A study evaluating various phenoxyacetamides found that certain derivatives displayed potent antitubercular activity. The lead compound demonstrated an MIC of 4 μg/mL against both sensitive and resistant strains of M. tuberculosis .

Case Study 2: Anticancer Activity

In a screening for anticancer agents, compounds resembling N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide were assessed for their ability to induce apoptosis in cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 μM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Similar | 4 | Antitubercular |

| Compound B | Similar | 10 | Anticancer |

| N-(2,4-DMP)-C | Targeted | TBD | TBD |

Key: DMP = Dimethoxyphenyl; TBD = To Be Determined.

Q & A

Q. Basic Characterization

Q. Advanced Purity Assessment

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for similar acetamides in .

What strategies are effective in optimizing the compound’s solubility for in vitro pharmacological studies?

Q. Methodological Approaches

- Co-solvents : Use DMSO or cyclodextrin-based solutions, ensuring ≤1% v/v to avoid cytotoxicity .

- pH Adjustment : Protonate/deprotonate the amide group in buffered solutions (e.g., PBS at pH 7.4) .

- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) to the phenoxy group .

How does the compound’s structure influence its interaction with biological targets (e.g., enzymes or receptors)?

Q. Advanced Structure-Activity Relationship (SAR)

- Methoxy Groups : The 2,4-dimethoxyphenyl moiety may enhance lipid membrane permeability, as seen in analogs with similar substituents .

- Phenoxy Linker : The 2,5-dimethylphenoxy chain could sterically hinder non-specific binding, improving target selectivity .

- Amide Bond : Hydrogen bonding with catalytic residues (e.g., in α-glucosidase) is critical for inhibitory activity, as shown in .

What are the best practices for stability testing under experimental storage conditions?

Q. Methodological Guidelines

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation of methoxy groups .

- Light Sensitivity : Protect from UV exposure using amber vials, as phenoxy derivatives are prone to photodegradation .

- Long-term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

How can computational modeling guide the design of derivatives with improved potency?

Q. Advanced Modeling Techniques

- Docking Simulations : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., enzyme active sites) .

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data from analogs in and .

- MD Simulations : Assess conformational stability of the acetamide backbone in solvated environments .

What in vivo models are appropriate for evaluating pharmacokinetic properties?

Q. Advanced Preclinical Design

- Rodent Models : Use Sprague-Dawley rats for bioavailability studies, with plasma analysis via LC-MS/MS .

- Tissue Distribution : Radiolabel the compound (e.g., -acetamide) to track accumulation in target organs .

- Metabolite Profiling : Identify hepatic metabolites (e.g., CYP450-mediated demethylation) using microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.